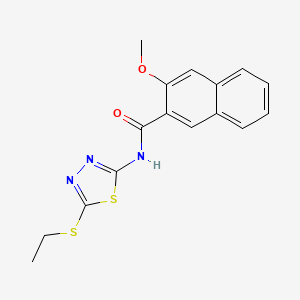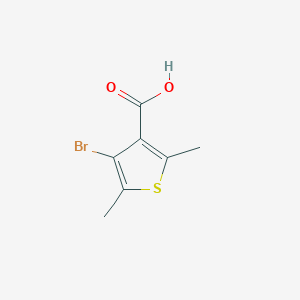![molecular formula C21H22N4O7S B2836069 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide CAS No. 307505-09-5](/img/structure/B2836069.png)
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C14H16N4O5S . It has a molecular weight of 352.36600 and a density of 1.431g/cm3 . The compound is also known as N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide .
Synthesis Analysis
The synthesis of this compound involves the use of 2,6-dimethoxypyrimidine and 4-acetamidobenzenesulfonyl chloride as precursors . The synthesis process was documented in the literature by Kloetzer and Bretschneider in Monatshefte fuer Chemie, 1956 .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring which is a six-membered ring with two nitrogen atoms, and a sulfamoyl group attached to a phenyl ring . The exact mass of the compound is 352.08400 .Physical And Chemical Properties Analysis
The compound has a density of 1.431g/cm3 . The exact mass is 352.08400 and the molecular weight is 352.36600 . The compound’s LogP value, which is a measure of its lipophilicity, is 3.05630 . The compound’s Polar Surface Area (PSA) is 131.38000 , which can influence its permeability across biological membranes.Wissenschaftliche Forschungsanwendungen
Anti-Tuberculosis Activity
The compound has been synthesized and evaluated for its anti-tuberculosis activity against Mycobacterium tuberculosis H37RV . This makes it a potential candidate for the development of new anti-tuberculosis drugs .
Anti-Bacterial Activity
In addition to its anti-tuberculosis properties, the compound also exhibits anti-bacterial activity against both gram-positive and gram-negative bacteria . This broad-spectrum antibacterial activity could be useful in treating a variety of bacterial infections .
Herbicidal Activity
The compound has been synthesized and found to possess high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L . This suggests its potential use in agriculture for weed control .
Synthesis of Novel Derivatives
The compound has been used as a starting material for the synthesis of novel derivatives, such as 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates . These derivatives have been characterized by IR, 1H-NMR, MS spectra and elemental analyses .
Inhibition of Phagocyte Function
Although the specific details are not available, there is research indicating that an acyl derivative of the compound can inhibit phagocyte function . This could have implications in the treatment of diseases involving overactive immune responses .
Organic Chemistry Research
The compound has been used in the synthesis of nitrogen-containing heterocyclic compounds, which have potential applications in the fields of medical and organic chemistry .
Wirkmechanismus
Target of Action
The primary targets of this compound are phagocytes . Phagocytes are a type of cell within the body capable of engulfing and absorbing bacteria and other small cells and particles. This compound specifically inhibits the oxidative burst in these cells .
Mode of Action
The compound interacts with its targets, the phagocytes, by inhibiting their oxidative bursts . Oxidative bursts are rapid releases of reactive oxygen species (ROS) from different types of cells. They are crucial for the immune response against pathogens. By inhibiting this process, the compound can control the immune response and potentially reduce inflammation .
Biochemical Pathways
The compound affects the biochemical pathway involving nitric oxide . Nitric oxide is a key biological messenger that plays a role in many physiological and pathological processes. The compound inhibits nitric oxide in lipopolysaccharide-induced J774.2 macrophages, indicating its anti-inflammatory efficacy .
Pharmacokinetics
The compound has been tested in acute toxicological studies in Balb/c mice and showed no toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg . This suggests that the compound has good bioavailability and is well-tolerated in the body .
Result of Action
The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalized inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 . These results indicate that the compound has an immunomodulatory effect against generalized inflammatory response .
Action Environment
While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other compounds can potentially affect the activity of any given compound
Eigenschaften
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S/c1-29-16-10-5-13(11-17(16)30-2)20(26)22-14-6-8-15(9-7-14)33(27,28)25-18-12-19(31-3)24-21(23-18)32-4/h5-12H,1-4H3,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGMWCQCKJZBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2835986.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835989.png)
![4-[2-Cyano-3-(pyridin-4-yl)prop-2-enamido]benzoic acid](/img/structure/B2835990.png)
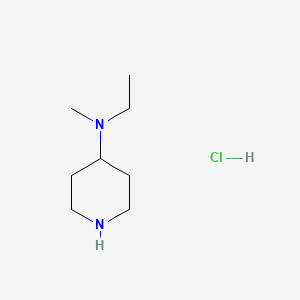
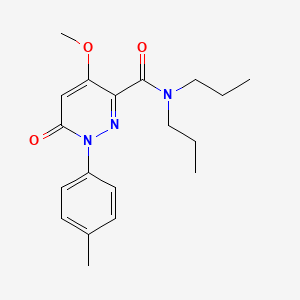

![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2835995.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2835997.png)
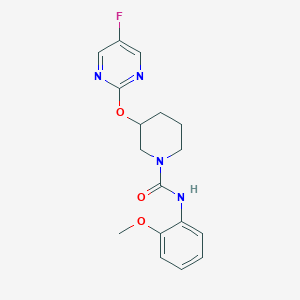
![(E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2836002.png)
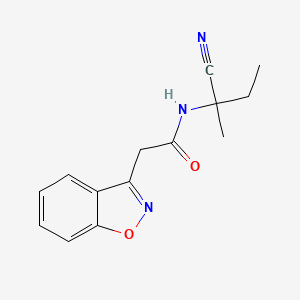
![N-(3,4-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2836006.png)
